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molecular formula C16H10O5 B8597437 9-Formyl-9H-fluorene-2,7-dicarboxylic acid CAS No. 917615-52-2

9-Formyl-9H-fluorene-2,7-dicarboxylic acid

Cat. No. B8597437
M. Wt: 282.25 g/mol
InChI Key: AWYJZRYFESNGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252275B2

Procedure details

In a Parr hydrogenation bottle (Parr Instrument Company, Moline Ill.) was dissolved 9-formyl-2,7-fluorenedicarboxylic acid dibenzyl ester (3.0 g, 0.0061 mol) in THF anh. (350 mL). After careful addition of 20% Pd/C (wet with 50% water) 20% by weight (600 mg), the Parr bottle was evacuated/filled 3 times on a Parr apparatus to ensure hydrogen atmosphere. The suspension was shaken under 20-30 psi hydrogen gas for approximately 60 hours and then the remaining hydrogen was removed at reduced pressure. The suspension was filtered over a bed of celite, rinsed with additional THF and evaporated. 1H-NMR (d6-DMSO): δ (ppm) 9.0 (s, 1H, Ar); 8.5-8.1 (m, 6H, Ar).
Name
9-formyl-2,7-fluorenedicarboxylic acid dibenzyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:23]=[CH:22][C:21]2[C:20]3[C:15](=[CH:16][C:17]([C:24]([O:26]CC4C=CC=CC=4)=[O:25])=[CH:18][CH:19]=3)[CH:14]([CH:34]=[O:35])[C:13]=2[CH:12]=1)=[O:10])C1C=CC=CC=1.[H][H]>C1COCC1.[Pd]>[CH:34]([CH:14]1[C:15]2[CH:16]=[C:17]([C:24]([OH:26])=[O:25])[CH:18]=[CH:19][C:20]=2[C:21]2[C:13]1=[CH:12][C:11]([C:9]([OH:10])=[O:8])=[CH:23][CH:22]=2)=[O:35]

Inputs

Step One
Name
9-formyl-2,7-fluorenedicarboxylic acid dibenzyl ester
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC=2C(C3=CC(=CC=C3C2C=C1)C(=O)OCC1=CC=CC=C1)C=O
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the Parr bottle was evacuated/filled 3 times on a Parr apparatus
CUSTOM
Type
CUSTOM
Details
the remaining hydrogen was removed at reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension was filtered over a bed of celite
WASH
Type
WASH
Details
rinsed with additional THF
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
C(=O)C1C2=CC(=CC=C2C=2C=CC(=CC12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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